

In-depth Technical Guide: Physical and Chemical Properties of Substituted Dichloro-methoxyisoquinolines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3-Dichloro-8-methoxyisoquinoline
Cat. No.:	B2915543

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide addresses the physical and chemical properties of 1,3-dichloro-methoxyisoquinoline derivatives. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases yielded no specific experimental data for **1,3-Dichloro-8-methoxyisoquinoline**. This includes its physical properties, detailed experimental protocols for its synthesis or analysis, and any associated biological activity or signaling pathways.

Consequently, this document provides available data on the closely related parent compound, 1,3-Dichloroisoquinoline, and an isomer, 1,3-Dichloro-5-methoxyisoquinoline, to serve as a reference point for researchers. The lack of specific information for the 8-methoxy variant underscores a potential area for novel research and characterization.

Section 1: Physicochemical Properties of Related Dichloroisoquinoline Derivatives

The following table summarizes the known physical and chemical properties of 1,3-Dichloroisoquinoline and 1,3-Dichloro-5-methoxyisoquinoline. These values are

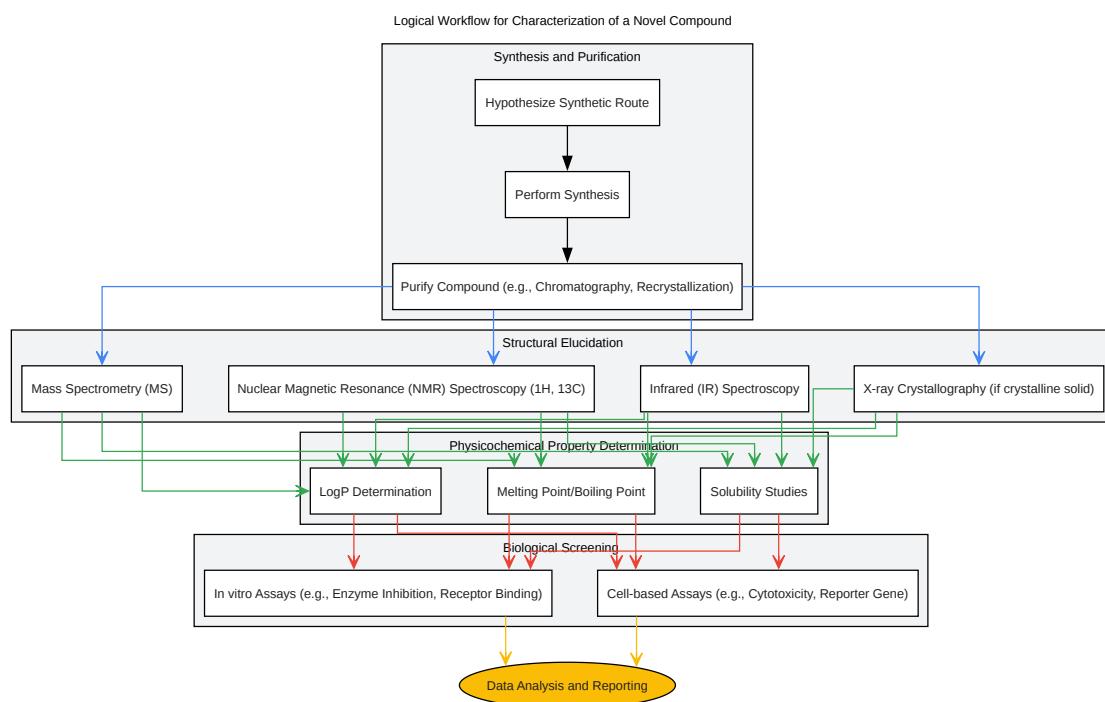
computationally predicted or sourced from chemical supplier databases and should be considered as estimates until experimentally verified.

Property	1,3-Dichloroisoquinoline	1,3-Dichloro-5-methoxyisoquinoline
Molecular Formula	C ₉ H ₅ Cl ₂ N ^[1]	C ₁₀ H ₇ Cl ₂ NO ^[2]
Molecular Weight	198.05 g/mol ^[1]	228.08 g/mol ^[2]
Appearance	-	Powder ^[2]
CAS Number	7742-73-6 ^[1]	24623-38-9 ^[2]
IUPAC Name	1,3-dichloroisoquinoline ^[1]	1,3-dichloro-5-methoxyisoquinoline ^[2]
SMILES	C1=CC=C2C(=C1)C=C(N=C2Cl)Cl ^[1]	COC1=CC=CC2=C(N=C(C=C2)Cl)Cl ^[2]
InChI Key	BRGZEQXWZWBPJH-UHFFFAOYSA-N ^[1]	DHWYGSPWPQXKME-UHFFFAOYSA-N ^[2]

Section 2: Synthesis and Experimental Protocols

Due to the absence of published research on **1,3-Dichloro-8-methoxyisoquinoline**, no specific, experimentally validated synthesis protocols can be provided. However, the synthesis of related isoquinoline derivatives often involves multi-step reactions. For instance, the synthesis of 1-(dichloromethyl)isoquinoline has been achieved through the reaction of isoquinoline with CCl₄ and methanol, catalyzed by iron-containing compounds^[3]. The general preparation of isoquinolines can also be achieved through methods like the Bischler-Napieralski synthesis, which involves the cyclization of a β-phenylethylamine.

Researchers interested in synthesizing **1,3-Dichloro-8-methoxyisoquinoline** would likely need to develop a novel synthetic route, potentially starting from a substituted methoxy-phenylethylamine and employing chlorination and cyclization steps.


Section 3: Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or mechanism of action of **1,3-Dichloro-8-methoxyisoquinoline**. The parent compound, isoquinoline, and its derivatives are known to exhibit a wide range of biological activities and are scaffolds for many natural alkaloids^{[4][5]}. Some tetrahydroisoquinoline derivatives have been studied for their neurochemical properties^[4].

Given the lack of data, it is not possible to create any diagrams for signaling pathways or experimental workflows related to **1,3-Dichloro-8-methoxyisoquinoline**.

Section 4: Logical Workflow for Characterization

For researchers embarking on the study of the novel compound **1,3-Dichloro-8-methoxyisoquinoline**, a logical experimental workflow would be necessary for its full characterization. The following diagram illustrates a potential workflow.

[Click to download full resolution via product page](#)

A potential experimental workflow for a novel compound.

Conclusion

While a detailed technical guide on the physical properties of **1,3-Dichloro-8-methoxyisoquinoline** cannot be provided at this time due to a lack of available data, this document offers a starting point by summarizing information on closely related compounds. The absence of data highlights a research gap and an opportunity for the scientific community to synthesize and characterize this novel compound, thereby expanding the knowledge base of substituted isoquinolines for potential applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Fused heterocyclic compound isoquinoline | PPTX [slideshare.net]
- To cite this document: BenchChem. [In-depth Technical Guide: Physical and Chemical Properties of Substituted Dichloro-methoxyisoquinolines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2915543#physical-properties-of-1-3-dichloro-8-methoxyisoquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com